3-Methyl-2-(piperazin-2-yl)butan-2-ol

Description

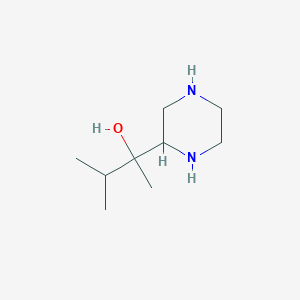

3-Methyl-2-(piperazin-2-yl)butan-2-ol is a branched alcohol derivative featuring a piperazine ring attached to a tertiary carbon of a butanol backbone. The 3-methyl group and the hydroxyl group’s position at the 2-carbon influence its steric properties, solubility, and reactivity.

Properties

Molecular Formula |

C9H20N2O |

|---|---|

Molecular Weight |

172.27 g/mol |

IUPAC Name |

3-methyl-2-piperazin-2-ylbutan-2-ol |

InChI |

InChI=1S/C9H20N2O/c1-7(2)9(3,12)8-6-10-4-5-11-8/h7-8,10-12H,4-6H2,1-3H3 |

InChI Key |

FWMIDOCQXUOCCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C1CNCCN1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Piperazine Linkers

Compounds such as N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butan-2-ol and 1-amino-4-(4-(2-methoxyphenyl)piperazin-1-yl)butan-2-ol () share the piperazine moiety but differ in substituents and linker chains. Key distinctions include:

- Substituent Effects : The dichlorophenyl or methoxyphenyl groups on the piperazine ring enhance lipophilicity and receptor affinity compared to the unsubstituted piperazine in the target compound. These substituents are critical for selective binding to serotonin (5-HT1A) or dopamine (D2) receptors .

- Linker Chains: The hydroxybutyl linker in the target compound (2-ol position) may reduce metabolic instability compared to butenyl or 3-hydroxybutyl linkers in analogs like R-22/S-22. Enantiomeric resolution challenges noted for hydroxybutyl-linked compounds (e.g., failed tartaric acid derivatization) highlight synthetic difficulties shared by the target compound .

Substituent Variations: Piperazine vs. Pyrazine

The pyrazine analog 3-Methyl-2-(pyrazin-2-yl)butan-2-ol () replaces piperazine with a pyrazine ring. Differences include:

- Basicity : Piperazine (pKa ~9.8 for secondary amines) is more basic than pyrazine (pKa ~0.6), affecting solubility in acidic environments. Piperazine derivatives are more likely to form salts, enhancing bioavailability .

- Hydrogen Bonding : The tertiary alcohol in the target compound may engage in stronger hydrogen bonding than pyrazine’s aromatic nitrogen, influencing crystallinity and melting points.

Physical Properties of Alcohol Derivatives

| Compound Name | Boiling Point (°C) | Density (g/cm³) | Hydroxyl Position | Branching |

|---|---|---|---|---|

| 3-Methyl-2-(piperazin-2-yl)butan-2-ol | Not reported | Not reported | 2-ol | Tertiary (3-methyl) |

| 2-Methyl-3-buten-2-ol | 98–99 | 0.824 | 2-ol | Secondary |

| Butan-1-ol | 117.7 | 0.810 | 1-ol | Linear |

| Butan-2-ol | 99.5 | 0.808 | 2-ol | Secondary |

Key trends:

- Branching : The 3-methyl group in the target compound reduces boiling point compared to linear alcohols (e.g., butan-1-ol) due to decreased surface area and van der Waals interactions .

- Hydroxyl Position : 2-ol derivatives (e.g., butan-2-ol) generally have lower boiling points than 1-ol isomers, aligning with the target compound’s expected properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.